molecular formula C13H13N3O3 B2369510 Methyl (2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetate CAS No. 1030553-68-4

Methyl (2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetate

Cat. No.: B2369510
CAS No.: 1030553-68-4
M. Wt: 259.265
InChI Key: IWHJZOVMMRMTHA-UHFFFAOYSA-N
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Description

Methyl (2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetate is a heterocyclic compound that belongs to the class of pyrimidobenzimidazoles. These compounds are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry. The unique structure of this compound, which includes a fused pyrimidine and benzimidazole ring system, makes it a valuable scaffold for the development of new therapeutic agents.

Properties

IUPAC Name

methyl 2-(2-oxo-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazol-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3/c1-19-11(17)6-8-7-16-10-5-3-2-4-9(10)14-13(16)15-12(8)18/h2-5,8H,6-7H2,1H3,(H,14,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWHJZOVMMRMTHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CN2C3=CC=CC=C3N=C2NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetate typically involves the cyclocondensation of 2-aminobenzimidazole with esters of substituted cinnamic acids or arylidene derivatives of Meldrum’s acid . The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid or p-toluenesulfonic acid, to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using a continuous flow reactor, which allows for better control of reaction parameters and improved yield. The use of green chemistry principles, such as solvent-free conditions and eco-friendly catalysts like lactic acid, can also be employed to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

Methyl (2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can be carried out using halogenated derivatives and nucleophiles like amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, lithium aluminum hydride, and various nucleophiles. Reaction conditions typically involve moderate temperatures (50-100°C) and the use of solvents like ethanol, methanol, or dichloromethane .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups, which can further enhance the biological activity of the parent compound .

Scientific Research Applications

Anticancer Activity

Several studies have indicated that compounds with similar structures to methyl (2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetate exhibit promising anticancer properties. For instance:

  • Mechanism of Action : The compound may inhibit specific enzymes or pathways involved in cancer cell proliferation. Its structural features allow it to interact effectively with cellular targets.
  • Case Studies : Research has shown that derivatives of tetrahydropyrimidine compounds demonstrate cytotoxic effects against various cancer cell lines, suggesting potential for development as anticancer agents .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects:

  • Cyclooxygenase Inhibition : Similar compounds have been reported to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes. For example, some derivatives showed better COX-2 inhibitory activity than established drugs like celecoxib .
CompoundCOX-2 Inhibition (IC50)
Methyl (2-oxo...)TBD
Celecoxib1.11 µM
Other derivatives0.25 - 0.89 µM

Anticonvulsant Activity

The anticonvulsant potential of related compounds has been documented:

  • Research Findings : Studies have indicated that certain tetrahydropyrimidine derivatives possess anticonvulsant properties superior to traditional medications like phenobarbital . This suggests that methyl (2-oxo...) could also exhibit similar effects.

Synthetic Routes and Industrial Production

The synthesis of this compound can be achieved through various methods:

  • Laboratory Synthesis : Typically involves the reaction of specific precursors under controlled conditions to yield the desired product.

Synthesis Overview

StepDescription
1Combine 2-carbomethoxyaminobenzimidazole with suitable acids.
2Heat at temperatures between 140°C to 200°C.
3Purify the resulting compound through crystallization or chromatography.

Biological Mechanisms

The biological activity of methyl (2-oxo...) is attributed to its ability to interact with various molecular targets:

  • Enzyme Interaction : The compound likely binds to enzymes or receptors involved in critical biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl (2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetate is unique due to its fused pyrimidine and benzimidazole ring system, which provides a distinct scaffold for the development of new therapeutic agents. This unique structure allows for the exploration of diverse chemical modifications, leading to the discovery of compounds with enhanced biological activities .

Biological Activity

Methyl (2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-3-yl)acetate is a complex organic compound that belongs to the class of tetrahydropyrimidine derivatives. Its structural characteristics include a fused pyrimidine and benzimidazole moiety, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological applications, mechanisms of action, and relevant case studies.

Structural Features

The compound's molecular formula is C12H12N4O2C_{12}H_{12}N_4O_2 with a molecular weight of 244.25 g/mol. The unique structure contributes significantly to its biological properties.

Property Value
Molecular FormulaC12H12N4O2C_{12}H_{12}N_4O_2
Molecular Weight244.25 g/mol
StructureTetrahydropyrimidine

Biological Activities

This compound exhibits several notable biological activities:

Anticancer Activity

Research indicates that compounds within this class can inhibit cancer cell proliferation. For instance, derivatives with similar structural motifs have shown promising results in targeting various cancer types through mechanisms such as apoptosis induction and cell cycle arrest. A study demonstrated that compounds with benzimidazole scaffolds effectively inhibited the growth of human cancer cell lines by disrupting microtubule dynamics.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies revealed that it exhibits significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and inhibition of nucleic acid synthesis .

Antidepressant Effects

Some derivatives of similar structures have shown potential antidepressant activity. The mechanism may involve the modulation of neurotransmitter systems in the brain, particularly serotonin and norepinephrine pathways .

The biological effects of this compound are attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cancer cell survival.
  • Receptor Binding : It can bind to neurotransmitter receptors, influencing mood regulation and providing antidepressant effects.
  • DNA Interaction : Some studies suggest that it may intercalate with DNA or RNA structures, affecting replication and transcription processes in microbial cells.

Case Studies

Several studies have been conducted to evaluate the efficacy of this compound:

  • Study on Anticancer Activity : In a comparative study involving various benzimidazole derivatives, this compound showed enhanced cytotoxicity against breast cancer cell lines compared to standard chemotherapeutics.
  • Antimicrobial Evaluation : A series of tests demonstrated that this compound exhibited minimum inhibitory concentrations (MICs) comparable to traditional antibiotics against Staphylococcus aureus and Escherichia coli strains .

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